molecular formula C9H5Br2F2NO B1410678 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile CAS No. 1804936-48-8

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile

Cat. No. B1410678
CAS RN: 1804936-48-8
M. Wt: 340.95 g/mol
InChI Key: YBFGRADTFCYDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile (DBDFMPA) is a versatile chemical compound with a wide range of applications in the field of scientific research. DBDFMPA is a colorless, crystalline solid that is stable under normal laboratory conditions. It has been used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of several organometallic compounds. Additionally, DBDFMPA has been used as a reagent in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of several other organic compounds.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is not well understood. However, it is believed that 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile acts as a proton donor in reactions, donating a proton to the reaction partner. This proton donation is thought to facilitate the formation of a covalent bond between the two reaction partners.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile are not well understood. However, it is believed that 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile does not have any significant effects on the human body when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile in laboratory experiments is its high reactivity, which allows for the synthesis of a variety of organic compounds. Additionally, 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is relatively stable under normal laboratory conditions and is not toxic. However, 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is a hazardous material and should be handled with caution.

Future Directions

There are several potential future directions for the use of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile in scientific research. These include the development of new synthetic methods using 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile, the use of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile as a catalyst in the synthesis of organometallic compounds, and the use of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile as a starting material for the synthesis of a variety of organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile.

Scientific Research Applications

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as thiadiazoles, imidazoles, and pyrroles. It has also been used as a catalyst in the synthesis of organometallic compounds, such as nickel, palladium, and ruthenium complexes. Additionally, 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name

2-[2,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2NO/c10-6-4-7(11)8(15-9(12)13)3-5(6)1-2-14/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFGRADTFCYDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Br)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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